Adamantan-1-yltrimethylsilane
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Overview
Description
Adamantan-1-yltrimethylsilane is a chemical compound that is derived from adamantane . Adamantane is a polycyclic cage molecule with high symmetry and remarkable properties . It is the smallest representative of diamondoids, which are hydrogen-terminated hydrocarbons with a diamond-like structure .
Synthesis Analysis
The synthesis of adamantane derivatives has been a topic of interest in the field of organic chemistry. For instance, the synthesis of 1,2-disubstituted adamantane derivatives involves the construction of the tricyclic framework either by total synthesis or by ring expansion/contraction reactions of corresponding adamantane homologues . Another study discusses the design and synthesis of 1-(adamantan-1-yl)ethanone oxime esters . A series of new polyfunctional derivatives was synthesized with use of N-[(adamantan-1-yl)alkyl]-acetamides as a starting material .Molecular Structure Analysis
The molecular structure of Adamantan-1-yltrimethylsilane is C13H24Si . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal .Chemical Reactions Analysis
The chemical reactions involving adamantane derivatives have been explored in various studies. For instance, the reaction of 1-adamantyl chloride with some heterocyclic unsaturated silanes has been reported . Another study discusses the design, synthesis, and antifungal activity of novel 1-(adamantan-1-yl)ethanone oxime esters .Physical And Chemical Properties Analysis
Adamantan-2-one, an adamantane derivative, has been studied for its thermal behavior and its compatibility with some excipients used in drug formulations . The thermal degradation process that involves adamantane derivatives is relevant due to the fact that they are important intermediates for various pharmaceutical products .Scientific Research Applications
Drug Delivery Systems
Adamantane derivatives, including Adamantan-1-yltrimethylsilane, are widely applied in the design and synthesis of new drug delivery systems . The adamantane moiety can act as an anchor in the lipid bilayer of liposomes, which has promising applications in the field of targeted drug delivery .
Surface Recognition Studies
Adamantane derivatives are also used in surface recognition studies . The unique structure of adamantane allows it to interact with various surfaces in a specific manner, which can be useful in the development of sensors and other recognition devices .
Liposomes
Liposomes based on or incorporating adamantane derivatives have been studied for their potential in drug delivery . The adamantane moiety can enhance the stability of liposomes and improve their drug carrying capacity .
Cyclodextrins
Cyclodextrins are another area where adamantane derivatives find application . Adamantane can be incorporated into cyclodextrins to modify their properties, such as solubility and stability .
Dendrimers
Dendrimers based on adamantane derivatives have been explored for their potential in drug delivery . The three-dimensional structure of dendrimers allows for the encapsulation of drugs, and the incorporation of adamantane can enhance their performance .
Bacterial Targeting
Adamantane derivatives have been used for functionalizing living cells in vitro . This concept has been explored to deliver chemical cargo to living cells in vivo, such as inoculated bacteria, in order to study their dissemination .
Synthesis of Polyfunctional Derivatives
Adamantan-1-yltrimethylsilane can be used as a starting material for the synthesis of new polyfunctional derivatives . These compounds can serve as building blocks for the synthesis of conformationally restricted peptidomimetics .
Safety and Hazards
Future Directions
The future directions for adamantane derivatives are promising. They are being used in the design and synthesis of new drug delivery systems and in surface recognition studies . The results reported encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical applications .
properties
IUPAC Name |
1-adamantyl(trimethyl)silane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24Si/c1-14(2,3)13-7-10-4-11(8-13)6-12(5-10)9-13/h10-12H,4-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWQUFUVGXLEME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C12CC3CC(C1)CC(C3)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24Si |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Adamantyl(trimethyl)silane |
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